1-Cyclopropyl-1-methoxypropan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

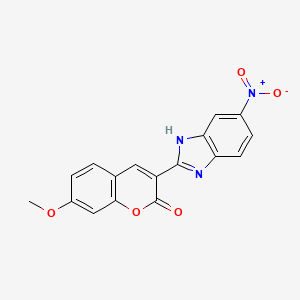

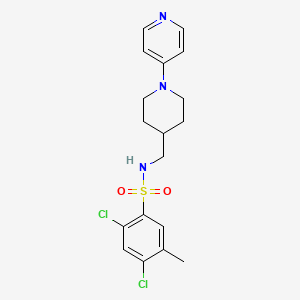

1-Cyclopropyl-1-methoxypropan-2-one is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.171 . It is also known by its IUPAC name, 1-cyclopropyl-1-methoxypropan-2-one.

Synthesis Analysis

The synthesis of cyclopropyl compounds, such as 1-Cyclopropyl-1-methoxypropan-2-one, often involves cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents . Other methods include the Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates with aryl chlorides .Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-1-methoxypropan-2-one consists of a cyclopropyl group attached to a methoxypropanone group. The InChI string representation of the molecule isInChI=1S/C7H12O2/c1-5(8)7(9-2)6-3-4-6/h6-7H,3-4H2,1-2H3.

Aplicaciones Científicas De Investigación

Oxygen Acidity and Radical Cations

A study conducted by Bietti et al. (2006) explored the reactivity of radical cations generated from compounds related to 1-Cyclopropyl-1-methoxypropan-2-one. The research found that in acidic solutions, these radical cations display low reactivity toward fragmentation, which is consistent with the presence of groups like aryl and cyclopropyl that produce relatively unstable carbon-centered radicals after bond cleavage. In basic solutions, these radical cations show oxygen acidity, undergoing -OH-induced deprotonation leading to 1,1-diarylalkoxyl radicals (Bietti, Fiorentini, Pèrez Pato, & Salamone, 2006).

Ring Opening and Cyclization Reactions

Takahashi et al. (1983) investigated the reaction of aryl cyclopropyl ketones with excess bromine, leading to the formation of l-acyl-l,l,3-tribromopropanes, which were then cyclized to produce various compounds including 2-aryl-3,3-dibromo-2-methoxytetrahydrofurans (Takahashi, Takeshi, Myojoh, Sano, & Morisawa, 1983).

One-electron Oxidation Studies

Bietti and Capone (2008) carried out a study on the one-electron oxidation of compounds closely related to 1-Cyclopropyl-1-methoxypropan-2-one. They discovered that the oxidation of these compounds leads to the formation of radical cations or radical zwitterions, depending on the pH, which undergo decarboxylation as the exclusive side-chain fragmentation pathway (Bietti & Capone, 2008).

Studies on Alkene Syn Dihydroxylation

Griffith et al. (2010) explored the use of Cyclopropyl malonoyl peroxide in the dihydroxylation of alkenes. This reaction, when carried out with 1,2-disubstituted alkenes, showed syn selectivity. The findings from this study are relevant to the understanding of reactions involving 1-Cyclopropyl-1-methoxypropan-2-one (Griffith, Jones, Picon, Rawling, Kariuki, Campbell, & Tomkinson, 2010).

Synthesis of Chiral Intermediates

Parker et al. (2012) developed an efficient chemo-enzymatic route for synthesizing (S)-1-Cyclopropyl-2-methoxyethanamine, a key chiral intermediate for certain receptor antagonists. This study demonstrates the significance of cyclopropyl-related compounds in the synthesis of complex molecules (Parker, Hanson, Goldberg, Tully, & Goswami, 2012).

Propiedades

IUPAC Name |

1-cyclopropyl-1-methoxypropan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5(8)7(9-2)6-3-4-6/h6-7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJJLAFMMIQODH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1CC1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-1-methoxypropan-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-5-(thiophen-3-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2375267.png)

![(E)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2375268.png)

![N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2375274.png)

![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/no-structure.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-methyloxalamide](/img/structure/B2375280.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2375285.png)